molecular formula C16H13ClO5 B2583638 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde CAS No. 887405-73-4

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde

Cat. No. B2583638
CAS RN: 887405-73-4
M. Wt: 320.73
InChI Key: UWRPBHSQKSHUCS-UHFFFAOYSA-N
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Description

“4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C16H13ClO5 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string COC1=CC(C=O)=CC=C1OCC2=CC3=C(C=C2Cl)OCO3 . This indicates the presence of methoxy groups, a benzodioxol group, and a chloro group in the structure.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 320.72 . The compound’s InChI key is UWRPBHSQKSHUCS-UHFFFAOYSA-N .

Scientific Research Applications

Photostability Enhancement through Steric Hindrance

Research on structurally related compounds, such as sterically-hindered catechols and their oxidation to o-benzoquinones, has shown that modifications at specific positions on benzaldehydes can significantly enhance their photostability. This insight is crucial for applications requiring stable light-absorbing or emitting materials, such as in photovoltaic cells or organic light-emitting diodes (OLEDs) (Arsenyev et al., 2016).

Photocatalytic Oxidation for Synthesis

Another area of interest is the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to the molecule , to their corresponding aldehydes using titanium dioxide under visible light. This method highlights the potential of using photocatalysis for the environmentally friendly synthesis of aldehydes from alcohol precursors, which could be applicable to the synthesis of complex organic molecules including pharmaceuticals and fine chemicals (Higashimoto et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P301 + P312 + P330 .

Future Directions

The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It could potentially be used in various fields, including medicinal chemistry, organic synthesis, and material science.

properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-19-14-4-10(7-18)2-3-13(14)20-8-11-5-15-16(6-12(11)17)22-9-21-15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRPBHSQKSHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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